molecular formula C11H18N2O2 B6633470 (5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone

(5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone

Katalognummer B6633470
Molekulargewicht: 210.27 g/mol
InChI-Schlüssel: ONSPDJZMSYYJGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone, also known as MMV008138, is a small molecule inhibitor that has been developed for the treatment of malaria. It is a promising drug candidate that has shown efficacy against multiple strains of the malaria parasite, including drug-resistant strains.

Wirkmechanismus

The exact mechanism of action of (5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone is not fully understood. However, it is believed to target the Plasmodium falciparum proteasome, which is essential for the survival of the malaria parasite. (5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone has been shown to inhibit the chymotrypsin-like activity of the proteasome, leading to the accumulation of ubiquitinated proteins and ultimately, the death of the parasite.
Biochemical and Physiological Effects:
(5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone has been shown to have low toxicity in both in vitro and in vivo studies. It does not affect the viability of human cells at concentrations that are effective against the malaria parasite. (5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone has also been found to have good pharmacokinetic properties, such as high oral bioavailability and a long half-life.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of (5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone for lab experiments is its specificity for the malaria parasite. It does not affect the growth of other human pathogens or normal human cells. This makes it an ideal tool for studying the biology of the malaria parasite. However, one limitation of (5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Zukünftige Richtungen

There are several future directions for the development and application of (5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone. One direction is to further optimize the synthesis method to increase the yield and purity of the compound. Another direction is to study the mechanism of action of (5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone in more detail, to better understand its interaction with the malaria parasite proteasome. Additionally, (5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone could be tested in combination with other anti-malarial drugs to improve its efficacy and reduce the risk of drug resistance. Finally, (5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone could be evaluated for its potential use in other parasitic diseases, such as leishmaniasis and trypanosomiasis.

Synthesemethoden

The synthesis of (5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone involves a series of chemical reactions that start with the condensation of 2-acetylpyridine with morpholine in the presence of a base to form the intermediate product. The intermediate is then reacted with methyl isocyanate in the presence of a catalyst to form the final product, (5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone. The overall yield of the synthesis is approximately 25%.

Wissenschaftliche Forschungsanwendungen

(5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone has been extensively studied for its anti-malarial properties. It has been shown to inhibit the growth of multiple strains of the malaria parasite, including drug-resistant strains, in both in vitro and in vivo studies. (5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone has also been found to have synergistic effects when combined with other anti-malarial drugs, such as artemisinin.

Eigenschaften

IUPAC Name

(5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-10-3-2-4-13(9-10)11(14)12-5-7-15-8-6-12/h3H,2,4-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSPDJZMSYYJGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCN(C1)C(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-methyl-3,6-dihydro-2H-pyridin-1-yl)-morpholin-4-ylmethanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.